3-{3-[(Pyridazin-3-yl)amino]azetidine-1-carbonyl}benzonitrile
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Overview
Description
3-{3-[(Pyridazin-3-yl)amino]azetidine-1-carbonyl}benzonitrile is a complex organic compound featuring a pyridazine ring fused to an azetidine ring, which is further linked to a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{3-[(Pyridazin-3-yl)amino]azetidine-1-carbonyl}benzonitrile typically involves multiple steps, starting with the formation of the pyridazine ring. One common approach is the cyclization of 1,4-diaminobenzene with a suitable dicarboxylic acid or its derivatives. The resulting pyridazine intermediate is then reacted with azetidine-1-carbonyl chloride to form the azetidine ring. Finally, the benzonitrile group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and reduce production time.
Chemical Reactions Analysis
Types of Reactions: 3-{3-[(Pyridazin-3-yl)amino]azetidine-1-carbonyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like ammonia (NH3) and various alkyl halides can be employed.
Major Products Formed:
Oxidation: Formation of pyridazine-3-one derivatives.
Reduction: Production of pyridazine-3-amine derivatives.
Substitution: Introduction of various alkyl or aryl groups.
Scientific Research Applications
3-{3-[(Pyridazin-3-yl)amino]azetidine-1-carbonyl}benzonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive molecule in various biological assays.
Medicine: It is being investigated for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Its unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 3-{3-[(Pyridazin-3-yl)amino]azetidine-1-carbonyl}benzonitrile exerts its effects involves interaction with specific molecular targets. The pyridazine ring can bind to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyridazinone Derivatives: These compounds share the pyridazine ring and exhibit similar biological activities.
Azetidine-1-carbonyl Derivatives: Compounds with similar azetidine carbonyl groups are structurally related and may have comparable properties.
Properties
IUPAC Name |
3-[3-(pyridazin-3-ylamino)azetidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c16-8-11-3-1-4-12(7-11)15(21)20-9-13(10-20)18-14-5-2-6-17-19-14/h1-7,13H,9-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIAEPBYSPLLGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC(=C2)C#N)NC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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